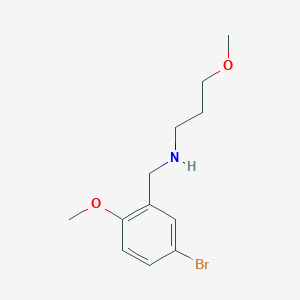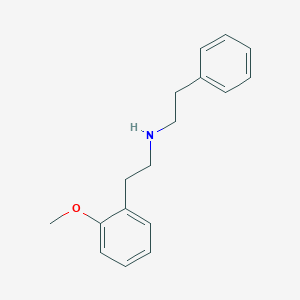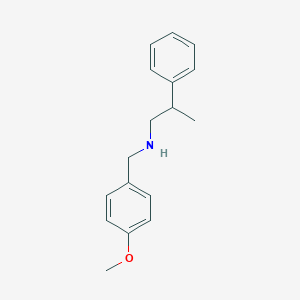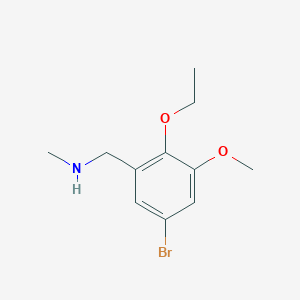![molecular formula C10H10F2N4O2 B262129 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide, also known as DPA-714, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic uses in various diseases. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in high levels in activated microglia and is involved in neuroinflammation.
Mecanismo De Acción
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide binds to TSPO, which is located in the outer mitochondrial membrane of activated microglia and is involved in the regulation of mitochondrial function, steroid synthesis, and immune response. Binding of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide to TSPO results in the inhibition of proinflammatory cytokine production and microglial activation, as well as the promotion of mitochondrial function and neuroprotection.
Biochemical and Physiological Effects:
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to have various biochemical and physiological effects in preclinical models. These include the reduction of proinflammatory cytokine production, the inhibition of microglial activation, the promotion of mitochondrial function, the protection against neuronal damage, the improvement of cognitive function, the inhibition of tumor growth and metastasis, and the reduction of inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has several advantages for lab experiments, including its high purity and yield, its selective binding to TSPO, its ability to cross the blood-brain barrier, and its lack of toxicity and side effects in preclinical models. However, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide also has some limitations, including its limited solubility in aqueous solutions, its potential non-specific binding to other proteins, and its lack of clinical data in humans.
Direcciones Futuras
There are several future directions for the research of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide. These include the development of more efficient synthesis methods, the optimization of dosing and administration routes, the investigation of its potential therapeutic uses in other diseases, the exploration of its combination with other drugs or therapies, the identification of its downstream targets and signaling pathways, and the translation of its preclinical findings to clinical trials in humans.
Métodos De Síntesis
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide can be synthesized using a one-pot reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid, 3-isoxazolylamine, and N,N-dimethylacetamide in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The reaction yields 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide with a purity of over 99% and a yield of 70%.
Aplicaciones Científicas De Investigación
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been extensively studied in preclinical models of various diseases, including neuroinflammation, neurodegeneration, cancer, and cardiovascular diseases. In neuroinflammation, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to reduce microglial activation and proinflammatory cytokine production in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In neurodegeneration, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of traumatic brain injury and stroke. In cancer, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to inhibit tumor growth and metastasis in animal models of breast cancer and lung cancer. In cardiovascular diseases, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to reduce inflammation and oxidative stress in animal models of atherosclerosis and myocardial infarction.
Propiedades
Nombre del producto |
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide |
|---|---|
Fórmula molecular |
C10H10F2N4O2 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C10H10F2N4O2/c1-6-4-7(10(11)12)14-16(6)5-9(17)13-8-2-3-18-15-8/h2-4,10H,5H2,1H3,(H,13,15,17) |
Clave InChI |
SJMDMCYJBWQYQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=NOC=C2)C(F)F |
SMILES canónico |
CC1=CC(=NN1CC(=O)NC2=NOC=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)


![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)


![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)





![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
